![molecular formula C25H37O2P B12890078 Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized organophosphorus compound known for its unique structural features and reactivity. This compound is characterized by the presence of two dimethyl groups, three isopropyl groups, and two methoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-position. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
-
Formation of the Biphenyl Backbone: : The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and an arylboronic acid. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
-
Introduction of Isopropyl Groups: : The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Methoxylation: : The methoxy groups are added through a nucleophilic substitution reaction using methanol and a strong base like sodium hydride.
-
Phosphination: : The final step involves the introduction of the phosphine group. This is achieved by reacting the biphenyl derivative with a phosphine reagent such as dimethylphosphine in the presence of a catalyst like nickel or palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : This compound can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.
-
Substitution: : It participates in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in ether solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions often require polar aprotic solvents like dimethylformamide and elevated temperatures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
-
Chemistry: : It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its bulky structure provides steric hindrance, enhancing the selectivity and efficiency of these reactions.
-
Biology: : This compound is explored for its potential in bioconjugation reactions, where it can be used to modify biomolecules with phosphine groups, aiding in the study of protein interactions and functions.
-
Medicine: : Research is ongoing into its use in drug development, particularly in the synthesis of complex organic molecules that can serve as pharmaceutical intermediates.
-
Industry: : It is employed in the production of fine chemicals and materials, including polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. The bulky substituents on the biphenyl backbone provide steric protection, enhancing the stability and selectivity of the catalytic species.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the steric bulk provided by the isopropyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in having methoxy groups, but differs in the substitution pattern and overall bulkiness.
Di-tert-butylphosphine: Another bulky phosphine ligand, but with tert-butyl groups instead of isopropyl groups.
Uniqueness
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its combination of steric bulk and electronic properties. The triisopropyl groups provide significant steric hindrance, which is beneficial in selective catalysis, while the methoxy groups influence the electronic properties, making it a versatile ligand in various chemical reactions.
This compound’s unique structure and properties make it a valuable tool in both academic research and industrial applications, contributing to advancements in catalysis, material science, and pharmaceuticals.
Propiedades
Fórmula molecular |
C25H37O2P |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dimethylphosphane |
InChI |
InChI=1S/C25H37O2P/c1-15(2)18-13-19(16(3)4)23(20(14-18)17(5)6)24-21(26-7)11-12-22(27-8)25(24)28(9)10/h11-17H,1-10H3 |
Clave InChI |
DLUYIYUGGDGPDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C)C)OC)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


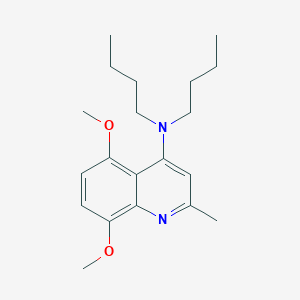
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
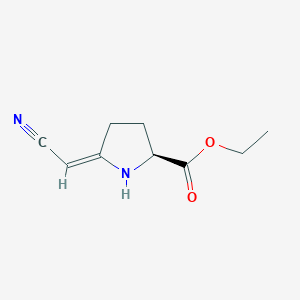
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
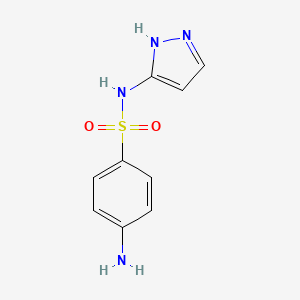
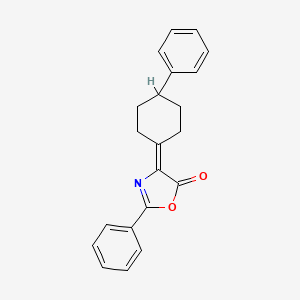
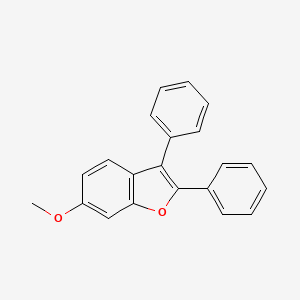

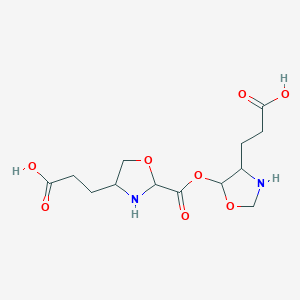


![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
